Divergent Autoxidation Products: 3-Ethyl-2-methylindole vs. 2-Ethyl-3-methylindole
Under identical autoxidation conditions, 3-ethyl-2-methyl-1H-indole forms an oxidized dimer product 6c, whereas the positional isomer 2-ethyl-3-methylindole yields 2-acetyl-3-methylindole via a hydroperoxide intermediate [1]. This divergent outcome underscores the critical role of alkyl substitution position in dictating reaction fate.
| Evidence Dimension | Autoxidation product identity |
|---|---|
| Target Compound Data | Oxidized dimer 6c |
| Comparator Or Baseline | 2-Ethyl-3-methylindole: 2-Acetyl-3-methylindole |
| Quantified Difference | Complete divergence in reaction pathway and product type |
| Conditions | Autoxidation under standard laboratory conditions (air exposure) |
Why This Matters
Predictable and distinct oxidation behavior is essential for researchers designing stability studies or oxidative functionalization sequences; substitution with the wrong isomer would invalidate experimental outcomes.
- [1] McLean, S.; Dmitrienko, G. I. Autoxidation of 2,3-Dialkylindoles. Canadian Journal of Chemistry 1971, 49 (22), 3642-3647. DOI: 10.1139/v71-608. View Source
